molecular formula C24H18N2O2 B8256578 16-(2-Phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13-heptaene-8,15-dione

16-(2-Phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13-heptaene-8,15-dione

Cat. No.: B8256578
M. Wt: 366.4 g/mol
InChI Key: QVEVXIXBUORVGE-UHFFFAOYSA-N
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Description

16-(2-Phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13-heptaene-8,15-dione is an intricate organic compound with a unique structure comprising multiple ring systems. The compound's distinct configuration makes it an intriguing subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-(2-Phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13-heptaene-8,15-dione typically involves multi-step processes that integrate organic synthesis techniques. Each stage is meticulously designed to ensure high yield and purity. A common route involves:

  • Initial formation of the tetracyclic core through a series of cyclization reactions.

  • Introduction of the phenylethylamino group via nucleophilic substitution under controlled temperatures.

  • Final modification steps to achieve the desired heptaene-dione structure.

Industrial Production Methods

In an industrial setting, scaling up the synthesis of this compound requires optimization of each step to reduce costs and increase efficiency. This often involves:

  • Use of continuous flow reactors to enhance reaction rates.

  • Implementation of green chemistry principles to minimize waste and energy consumption.

  • Rigorous purification methods such as crystallization and chromatography to ensure compound consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, potentially converting functional groups to more reactive intermediates.

  • Reduction: Suitable reducing agents can be used to modify specific parts of the molecule, altering its biological activity.

  • Substitution: Various nucleophiles can substitute on the aromatic or heterocyclic rings, allowing for extensive functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution Conditions: Mild bases such as pyridine or triethylamine in aprotic solvents like dichloromethane (DCM).

Major Products

The reactions typically yield products that retain the core structure but have modified functional groups, providing a diverse range of derivatives for further study.

Scientific Research Applications

Chemistry

Biology

In biological research, it’s explored for its potential interactions with proteins and enzymes, which could lead to new insights into cellular processes.

Medicine

Pharmaceutical research investigates its role in drug development, particularly targeting conditions where its unique structure might offer therapeutic benefits.

Industry

Industrial applications include its use in the synthesis of advanced materials and as a precursor in complex chemical manufacturing processes.

Mechanism of Action

Effects

The compound's effects are primarily mediated through its interaction with specific molecular targets, including enzymes and receptors.

Molecular Targets and Pathways

The exact pathways involved are subject to ongoing research, but it is known to modulate pathways related to cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 16-Phenylethyl-14-azabicyclo[2.2.2]octane-8,15-dione: Shares structural elements but lacks the heptaene component.

  • 14-Azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9,11,13-heptaene-8,15-dione: Similar tetracyclic core but different substituent positioning.

Uniqueness

16-(2-Phenylethylamino)-14-azatetracyclo[77102,7

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Properties

IUPAC Name

16-(2-phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13-heptaene-8,15-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2/c27-23-17-10-5-4-9-16(17)21-20-18(23)11-6-12-19(20)26-24(28)22(21)25-14-13-15-7-2-1-3-8-15/h1-12,20,25H,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEVXIXBUORVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C3C4C(=NC2=O)C=CC=C4C(=O)C5=CC=CC=C53
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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